molecular formula C24H17BrF4N4OS B4067019 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide

2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide

Cat. No. B4067019
M. Wt: 565.4 g/mol
InChI Key: XBFSAWMLLCVNIQ-UHFFFAOYSA-N
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Description

2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H17BrF4N4OS and its molecular weight is 565.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide is 564.02426 g/mol and the complexity rating of the compound is 691. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized compounds with similar structural motifs to explore their biological activities and structural properties. For instance, Liu et al. (2005) synthesized two compounds from substituted acetophenone, triazole, and phenyl isothiocyanate, demonstrating antifungal and plant growth regulating activities. The structural determination of one compound was achieved through single-crystal X-ray diffraction analysis, revealing intermolecular interactions that stabilize the structure (Liu et al., 2005).

Biological Activities

  • Antimicrobial Activity : Several studies have synthesized compounds containing thioamide groups, including triazole compounds, to investigate their antimicrobial properties. Fahim and Ismael (2019) reported the synthesis of novel sulphonamide derivatives that displayed significant antimicrobial activity, providing insight into the potential biological applications of compounds with similar chemical frameworks (Fahim & Ismael, 2019).

  • Antitumor Activity : The exploration of benzothiazole derivatives for their antitumor properties has been a significant area of research. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems and evaluated their potential antitumor activity in vitro, highlighting the versatility of such compounds in developing anticancer strategies (Yurttaş et al., 2015).

  • Antipathogenic Activity : Limban, Marutescu, and Chifiriuc (2011) synthesized a series of acylthioureas showing significant antipathogenic activity, particularly against biofilm-forming bacteria. This study underscores the potential of thioamide and triazole-containing compounds in addressing microbial resistance and biofilm-related infections (Limban et al., 2011).

properties

IUPAC Name

2-[[5-benzyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrF4N4OS/c25-16-6-11-20(19(13-16)24(27,28)29)30-22(34)14-35-23-32-31-21(12-15-4-2-1-3-5-15)33(23)18-9-7-17(26)8-10-18/h1-11,13H,12,14H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFSAWMLLCVNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=C(C=C4)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrF4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide

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